8-Oxabicyclo[3.2.1]octane-3-carbonitrile
Overview
Description
8-Oxabicyclo[321]octane-3-carbonitrile is a bicyclic organic compound with the molecular formula C8H11NO It features a unique 8-oxabicyclo[321]octane core structure, which is a common motif in various natural products and synthetic compounds
Mechanism of Action
Target of Action
It’s known that this compound is used in the synthesis of various organic compounds , suggesting that its targets could be diverse depending on the specific context of its use.
Mode of Action
8-Oxabicyclo[3.2.1]octane-3-carbonitrile interacts with its targets through chemical reactions. It’s used in the synthesis of other organic compounds, where it can undergo various transformations . For instance, it can undergo gold (I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement .
Biochemical Pathways
It’s used in the synthesis of other organic compounds, suggesting that it could be involved in various biochemical pathways depending on the specific compounds it’s used to synthesize .
Result of Action
As a compound used in synthesis, its effects would be seen in the properties of the resulting compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, certain reactions involving this compound are promoted by specific catalysts, such as gold (I) in the case of tandem 1,3-acyloxy migration/Ferrier rearrangement . The specific conditions under which these reactions occur can also affect the compound’s action and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
One efficient method to prepare enantiomerically pure 8-oxabicyclo[3.2.1]octane-3-carbonitrile involves a gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates . This method allows for the formation of the desired compound with high diastereoselectivity and enantioselectivity.
Another approach involves a tandem C–H oxidation/oxa-[3,3] Cope rearrangement/aldol reaction of allylic silylethers promoted by tempo oxoammonium tetrafluoroborate (T+BF4−) and ZnBr2 . This method provides an efficient route to construct 8-oxabicyclo[3.2.1]octanes and their analogs with a wide substrate scope.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and scaling-up procedures.
Chemical Reactions Analysis
Types of Reactions
8-Oxabicyclo[3.2.1]octane-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include tempo oxoammonium tetrafluoroborate (T+BF4−) and ZnBr2.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Various nucleophiles and electrophiles can be employed under suitable conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions can produce reduced forms of the compound.
Scientific Research Applications
8-Oxabicyclo[3.2.1]octane-3-carbonitrile has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
8-Azabicyclo[3.2.1]octane: This compound features a similar bicyclic structure but with a nitrogen atom instead of an oxygen atom.
11-Oxatricyclo[5.3.1.0]undecane: This compound has a tricyclic structure with an oxygen atom and is derived from similar synthetic routes.
Uniqueness
8-Oxabicyclo[3.2.1]octane-3-carbonitrile is unique due to its specific bicyclic structure and the presence of a nitrile group. This combination of features imparts distinct chemical properties and reactivity, making it valuable for various applications in scientific research and industry.
Properties
IUPAC Name |
8-oxabicyclo[3.2.1]octane-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c9-5-6-3-7-1-2-8(4-6)10-7/h6-8H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBUUNYOCQXPUMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1O2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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